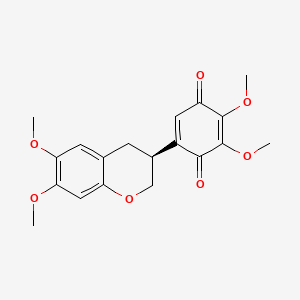
Abruquinone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abroquinone A is a natural isoflavanquinone. It has been shown to block cytosolic phospholipase A(2) and 5-lipoxygenase activation in neutrophils. Thus, it may have pharmaceutical potential as an antiallergic agent.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Abruquinone A has been shown to exhibit significant anti-inflammatory effects. Research indicates that it inhibits plasma extravasation and reduces edema in various models of inflammation. Key findings include:
- Mechanism of Action : this compound suppresses the release of chemical mediators from mast cells, which contributes to its anti-inflammatory effects. It also prevents vascular permeability changes induced by inflammatory mediators such as bradykinin and substance P .
- Experimental Evidence : In studies involving normal and adrenalectomized mice, this compound significantly reduced the volume of exuded plasma in models of neurogenic inflammation and passive cutaneous anaphylaxis .
| Study Type | Findings |
|---|---|
| In vivo (mice) | Reduced edema from bradykinin-induced inflammation |
| In vitro (mast cells) | Suppressed histamine release |
Anticancer Potential
Emerging research suggests that this compound may have anticancer properties. Its effects on cancer cell lines have been documented:
- Cytotoxicity : this compound has demonstrated moderate cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- Mechanisms : The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells is under investigation, with studies indicating potential pathways involving oxidative stress modulation and apoptosis-related gene expression .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | Moderate | Cytotoxicity observed |
| HeLa | Moderate | Induction of apoptosis |
Reproductive Health Applications
Research has also explored the effects of this compound on reproductive health, particularly concerning fertility regulation:
- Fertility Studies : In animal models, extracts from Abrus precatorius, including this compound, have shown antifertility effects. Studies indicated that administration of these extracts resulted in decreased sperm motility and altered sperm morphology in male rats .
- Mechanism Insights : The observed antifertility activity is believed to be linked to alterations in energy metabolism within sperm cells, leading to reduced fertility rates without affecting testosterone levels significantly .
| Study Type | Findings |
|---|---|
| In vivo (rats) | Reduced sperm motility |
| Histological Analysis | Degenerative changes in testicular structure |
Propiedades
Número CAS |
71593-10-7 |
|---|---|
Fórmula molecular |
C19H20O7 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-[(3S)-6,7-dimethoxy-3,4-dihydro-2H-chromen-3-yl]-2,3-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H20O7/c1-22-15-6-10-5-11(9-26-14(10)8-16(15)23-2)12-7-13(20)18(24-3)19(25-4)17(12)21/h6-8,11H,5,9H2,1-4H3/t11-/m1/s1 |
Clave InChI |
ILLAZKQERSVUDX-LLVKDONJSA-N |
SMILES |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
SMILES isomérico |
COC1=C(C=C2C(=C1)C[C@H](CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)CC(CO2)C3=CC(=O)C(=C(C3=O)OC)OC)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Abroquinone A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















